![molecular formula C26H41FO3 B14302551 4-[(2-Fluorooctyl)oxy]phenyl 4-pentylcyclohexane-1-carboxylate CAS No. 122317-95-7](/img/structure/B14302551.png)
4-[(2-Fluorooctyl)oxy]phenyl 4-pentylcyclohexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-Fluorooctyl)oxy]phenyl 4-pentylcyclohexane-1-carboxylate is a complex organic compound known for its unique structural properties It consists of a phenyl ring substituted with a 2-fluorooctyloxy group and a pentylcyclohexane-1-carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Fluorooctyl)oxy]phenyl 4-pentylcyclohexane-1-carboxylate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the nucleophilic aromatic substitution reaction where a phenol derivative reacts with a fluorooctyl halide under basic conditions to form the 2-fluorooctyloxyphenyl intermediate . This intermediate is then esterified with 4-pentylcyclohexane-1-carboxylic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Fluorooctyl)oxy]phenyl 4-pentylcyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized under strong oxidative conditions to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(2-Fluorooctyl)oxy]phenyl 4-pentylcyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological membranes and proteins.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the development of advanced materials such as liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of 4-[(2-Fluorooctyl)oxy]phenyl 4-pentylcyclohexane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The fluorooctyl group can enhance the compound’s lipophilicity, facilitating its incorporation into lipid bilayers and interaction with membrane-bound proteins. The ester moiety can undergo hydrolysis, releasing active carboxylate and alcohol derivatives that can further interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-Ethylhexyl)oxy]phenyl 4-pentylcyclohexane-1-carboxylate
- 4-[(2-Methyloctyl)oxy]phenyl 4-pentylcyclohexane-1-carboxylate
Uniqueness
4-[(2-Fluorooctyl)oxy]phenyl 4-pentylcyclohexane-1-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, lipophilicity, and interaction with specific molecular targets compared to its non-fluorinated analogs .
Properties
CAS No. |
122317-95-7 |
|---|---|
Molecular Formula |
C26H41FO3 |
Molecular Weight |
420.6 g/mol |
IUPAC Name |
[4-(2-fluorooctoxy)phenyl] 4-pentylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C26H41FO3/c1-3-5-7-9-11-23(27)20-29-24-16-18-25(19-17-24)30-26(28)22-14-12-21(13-15-22)10-8-6-4-2/h16-19,21-23H,3-15,20H2,1-2H3 |
InChI Key |
FAFSIVFSEUXTOE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(COC1=CC=C(C=C1)OC(=O)C2CCC(CC2)CCCCC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



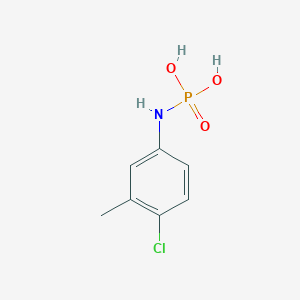
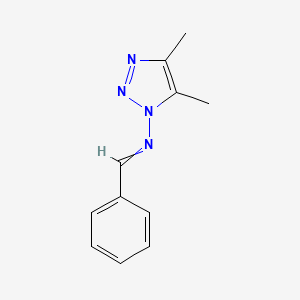
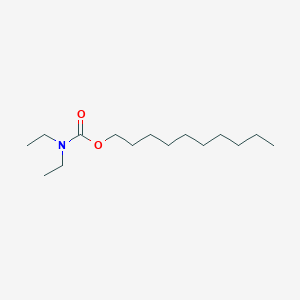
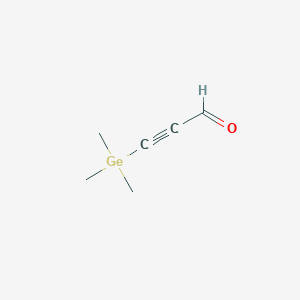
![9-(Hydroxyimino)-3,4,6,7,8,9-hexahydrobenzo[g]quinolin-2(1H)-one](/img/structure/B14302508.png)
![Bis[4-(3-phenylquinoxalin-2-yl)phenyl] 4,4'-oxydibenzoate](/img/structure/B14302520.png)
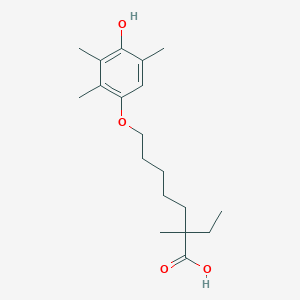

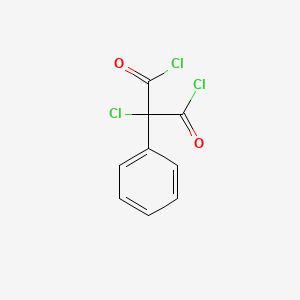
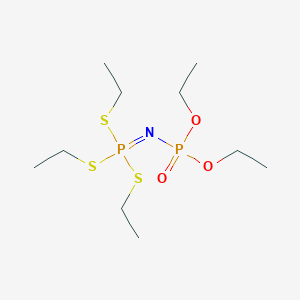
![4-[(E)-pyridin-2-yliminomethyl]benzene-1,3-diol](/img/structure/B14302554.png)

![(E)-1-Phenyl-2-[2-(phenylmethanesulfinyl)phenyl]diazene](/img/structure/B14302561.png)
